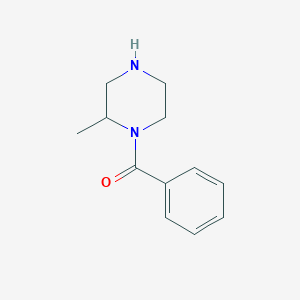
1-Benzoyl-2-methylpiperazine
概述
描述
1-Benzoyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various medicinal applications due to their versatile chemical properties .
作用机制
Target of Action
The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .
Result of Action
The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .
生化分析
Biochemical Properties
1-Benzoyl-2-methylpiperazine has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . This interaction suggests that this compound may play a role in modulating endocannabinoid signaling pathways. The compound’s interaction with MAGL could influence the levels of 2-arachidonoylglycerol in the body, potentially impacting various biochemical reactions .
Cellular Effects
The effects of this compound on cells are not fully understood. Its inhibition of MAGL suggests potential impacts on cellular processes. MAGL is involved in the breakdown of endocannabinoids, which are signaling molecules that regulate various cellular functions, including cell proliferation, immune response, and synaptic plasticity . Therefore, this compound could potentially influence these cellular processes through its interaction with MAGL.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme MAGL. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of 2-arachidonoylglycerol . This interaction could lead to an increase in the levels of 2-arachidonoylglycerol, thereby influencing endocannabinoid signaling pathways.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Given its interaction with MAGL, it may be involved in the metabolism of endocannabinoids. MAGL plays a key role in the hydrolysis of 2-arachidonoylglycerol, a process that could be influenced by the presence of this compound .
准备方法
1-Benzoyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in an aqueous acetone solution with the addition of caustic soda. The reaction is typically performed under controlled pH conditions to maximize yield . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
化学反应分析
1-Benzoyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学研究应用
1-Benzoyl-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Industry: It is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
1-Benzoyl-2-methylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant and euphoric properties.
1-(3-chlorophenyl)piperazine: Commonly used in the synthesis of antidepressant drugs.
1-(3-trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives.
This compound is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(2-methylpiperazin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAIXGMQDJUBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3121627.png)
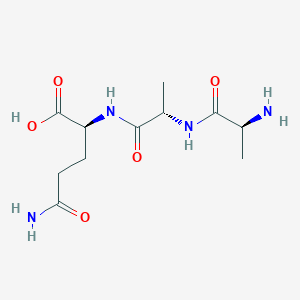
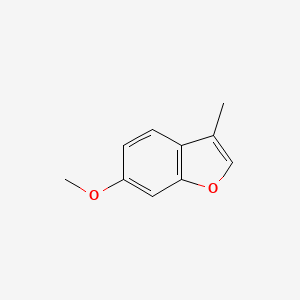
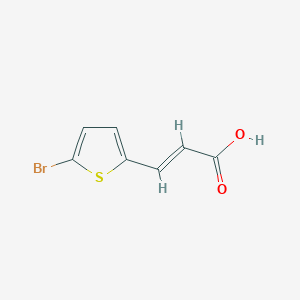
![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

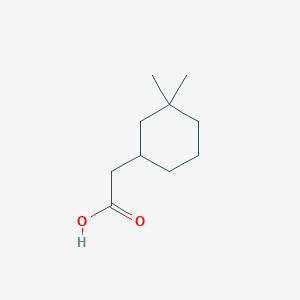

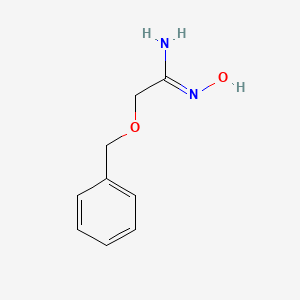

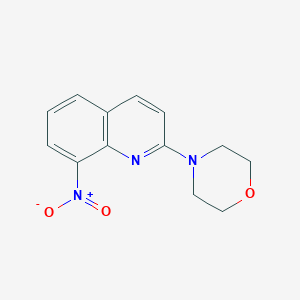
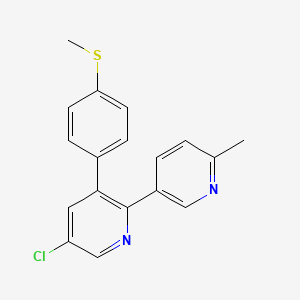
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
